molecular formula C8H5BrCl2O B13685671 1-(4-bromo-2,6-dichlorophenyl)ethanone

1-(4-bromo-2,6-dichlorophenyl)ethanone

Cat. No.: B13685671
M. Wt: 267.93 g/mol
InChI Key: JXVVAHYVRPPKFG-UHFFFAOYSA-N
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Description

1-(4-bromo-2,6-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-bromo-2,6-dichlorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(2,6-dichlorophenyl)ethanone using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at low temperatures to control the addition of bromine .

Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as toluene-4-sulfonic acid in acetonitrile. The reaction mixture is refluxed under an inert atmosphere, and the product is purified through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,6-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromo-2,6-dichlorophenyl)ethanone is unique due to the specific arrangement of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C8H5BrCl2O

Molecular Weight

267.93 g/mol

IUPAC Name

1-(4-bromo-2,6-dichlorophenyl)ethanone

InChI

InChI=1S/C8H5BrCl2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3

InChI Key

JXVVAHYVRPPKFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Br)Cl

Origin of Product

United States

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